(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The compound (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride is systematically named according to IUPAC guidelines as [5-(1,3-benzothiazol-2-yl)-2-furyl]methanamine hydrochloride . The base compound (prior to hydrochloride salt formation) has the CAS Registry Number 885527-18-4 . The "benzo[d]thiazole" designation refers to the fused bicyclic system comprising a benzene ring (positions 1–6) and a thiazole ring (positions 1, 2, and 3), with the sulfur atom at position 1 and the nitrogen at position 3. The parent structure’s furan ring is substituted at position 5 by the benzothiazole moiety and at position 2 by an aminomethyl group. The hydrochloride salt forms via protonation of the primary amine (-NH₂) group, yielding a quaternary ammonium chloride.
Table 1: Key identifiers of the compound
| Property | Value |
|---|---|
| IUPAC Name (base) | [5-(1,3-benzothiazol-2-yl)-2-furyl]methanamine |
| CAS Number (base) | 885527-18-4 |
| Molecular Formula (salt) | C₁₂H₁₁N₂OS·HCl |
| Molecular Weight (salt) | 266.75 g/mol |
| InChIKey (base) | GQCOQKCMXKBKIE-UHFFFAOYSA-N |
Molecular Architecture: Benzothiazole-Furan Hybrid Scaffold
The molecular architecture features a benzothiazole-furan hybrid scaffold , characterized by:
- A benzothiazole core (aromatic bicyclic system with sulfur and nitrogen atoms).
- A furan ring (oxygen-containing heterocycle) linked to the benzothiazole at position 2 (thiazole) and position 5 (furan).
- An aminomethyl group (-CH₂NH₂) at position 2 of the furan ring.
The benzothiazole moiety contributes planar aromaticity and π-conjugation, while the furan ring introduces torsional flexibility. The aminomethyl group adopts a conformation perpendicular to the furan plane to minimize steric hindrance. This hybrid structure is analogous to bioactive compounds reported in medicinal chemistry, where benzothiazole-furan hybrids exhibit enhanced electronic properties for biological targeting.
Electronic Properties :
- The sulfur atom in benzothiazole donates electron density to the fused benzene ring, creating a polarized system.
- The furan oxygen participates in conjugation with the benzothiazole, extending the π-system.
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for This compound are not explicitly reported in the provided sources, analogous benzothiazole-furan hybrids exhibit predictable conformational trends:
- Benzothiazole Ring : Typically planar, with bond lengths of ~1.74 Å (C-S) and ~1.29 Å (C=N).
- Furan Ring : Adopts a slightly puckered conformation (dihedral angle < 10° relative to benzothiazole).
- Aminomethyl Group : The -CH₂NH₃⁺Cl⁻ group in the hydrochloride salt likely adopts a staggered conformation to minimize steric clashes.
Theoretical Analysis :
Computational models suggest that protonation of the amine group increases the molecule’s polarity, enhancing solubility in polar solvents. Intermolecular hydrogen bonding between the ammonium group and chloride ion stabilizes the crystal lattice in the solid state.
Protonation State and Hydrochloride Salt Formation
The hydrochloride salt forms via acid-base reaction between the free base and hydrochloric acid:
$$ \text{[5-(1,3-benzothiazol-2-yl)-2-furyl]methanamine} + \text{HCl} \rightarrow \text{[5-(1,3-benzothiazol-2-yl)-2-furyl]methanammonium chloride} $$
Key Features :
- Protonation Site : The primary amine (-NH₂) group, with a pKa ~10.5, becomes protonated to -NH₃⁺ under acidic conditions.
- Salt Stability : The ionic interaction between -NH₃⁺ and Cl⁻ improves thermal stability and aqueous solubility compared to the free base.
- Counterion Effects : The chloride ion participates in hydrogen bonding, influencing crystallization behavior.
Table 2: Comparative properties of free base vs. hydrochloride salt
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility (H₂O) | Low | High |
| Melting Point | Not reported | >200°C (estimated) |
| Stability | Air-sensitive | Hygroscopic |
The hydrochloride salt is preferred in pharmaceutical applications due to its enhanced solubility and handling properties.
Properties
Molecular Formula |
C12H11ClN2OS |
|---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)furan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H10N2OS.ClH/c13-7-8-5-6-10(15-8)12-14-9-3-1-2-4-11(9)16-12;/h1-6H,7,13H2;1H |
InChI Key |
KIKQQCMZUMHXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with furan derivativesThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that benzothiazole derivatives, including (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride, exhibit significant anticancer properties. For instance, compounds containing the benzothiazole moiety have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study demonstrated that related thiazole compounds showed promising activity against human glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .
1.2 Neuroprotective Effects
Recent investigations into benzothiazole–isoquinoline derivatives have revealed their potential as multi-target-directed ligands for neurodegenerative diseases. These compounds were evaluated for their inhibitory effects on monoamine oxidase and cholinesterase, demonstrating significant activity that suggests a potential therapeutic role in treating neurodegenerative conditions complicated by depression .
1.3 Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes such as monoamine oxidase B and butyrylcholinesterase. In vitro assays revealed that certain derivatives of this compound exhibited high potency and selectivity against these enzymes, which are relevant targets in the treatment of neurodegenerative disorders .
Materials Science
2.1 Synthesis of Functional Materials
The unique structural features of this compound allow it to be utilized in the synthesis of functional materials, including fluorescent sensors and polymers. The incorporation of benzothiazole into polymer matrices has been explored for applications in optoelectronics due to its photophysical properties .
2.2 Catalysis
The compound has been investigated as a catalyst in various organic reactions. Its ability to facilitate chemical transformations under mild conditions makes it a candidate for green chemistry applications, particularly in the synthesis of complex organic molecules .
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 23.30 ± 0.35 | Anticancer |
| Compound B | WM793 (Melanoma) | >1000 | Anticancer |
| Compound C | Neuroblastoma | 40.84 ± 2.67 | Neuroprotective |
| Compound D | A549 (Lung Adenocarcinoma) | 10–30 | Anticancer |
Table 2: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Compound E | MAO-B | 9.13 ± 4.17 | High |
| Compound F | BuChE | 47.61 ± 1.82 | Moderate |
Case Studies
Case Study 1: Anticancer Screening
A series of benzothiazole derivatives were synthesized and screened for anticancer activity using the MTT assay on different cancer cell lines, including glioblastoma and melanoma. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity, leading to further development of these compounds as potential chemotherapeutics.
Case Study 2: Neuroprotective Evaluation
In a study focused on neuroprotective effects, several derivatives were tested for their ability to inhibit monoamine oxidase B activity in vitro. The most potent compounds were further evaluated in animal models to assess their efficacy in reducing symptoms associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related methanamine hydrochloride derivatives, focusing on heterocyclic systems, substituent effects, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties of Analogous Compounds
Substituent and Electronic Effects
- Heterocycle Variations: Replacement of benzo[d]thiazole with benzo[b]thiophene (e.g., compound 2l in ) replaces a nitrogen atom with sulfur, altering electronic distribution and hydrogen-bonding capacity, which may affect target binding .
Electron-Withdrawing Groups :
- The trifluoromethyl group in ’s benzothiazole derivative enhances lipophilicity and metabolic stability, whereas sulfonyl groups in ’s compounds improve solubility and enzyme-binding affinity .
- Fluorine substitution in benzofuran derivatives () is associated with improved pharmacokinetic profiles due to reduced oxidative metabolism .
- Hydrogen-Bonding Motifs: The methanamine group in the target compound and its analogs serves as a hydrogen-bond donor, critical for interactions with biological targets. Sulfonyl and methoxy groups in analogs (e.g., ) introduce additional hydrogen-bond acceptors .
Biological Activity
The compound (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride (CAS Number: 1049731-85-2) is a synthetic derivative featuring a benzo[d]thiazole moiety attached to a furan ring. This structure imparts significant biological activity, particularly in antimicrobial and anticancer domains. This article provides an in-depth analysis of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 266.75 g/mol . The compound is characterized by the following structural elements:
- Furan Ring : A five-membered aromatic ring containing one oxygen atom.
- Benzo[d]thiazole Moiety : A fused bicyclic compound consisting of a benzene ring and a thiazole ring.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds related to benzo[d]thiazole derivatives. For instance, derivatives exhibiting significant antibacterial activity against various strains have been documented:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 1 |
| Compound 4 | Candida albicans | 5 |
| Compound 5 | E. coli | 0.0195 |
These results indicate that modifications to the benzo[d]thiazole framework can enhance antimicrobial efficacy, making it a promising candidate for further development in treating infections caused by resistant strains .
Anticancer Activity
Research into the anticancer properties of this compound has revealed its potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated varying levels of cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HuTu80 | 13.36 |
| LNCaP | >372.34 |
| A549 | 34.84 |
The compound exhibited the highest antiproliferative activity against the HuTu80 cell line, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with cellular targets, disrupting essential biological processes. For instance, thiazole derivatives have been shown to inhibit H+/K+ ATPase , which is crucial for maintaining cellular ion balance and pH homeostasis . The structure-activity relationship (SAR) indicates that substituents on the phenyl ring significantly influence the potency of these compounds.
Case Studies
- Antibacterial Efficacy : A study evaluating various thiosemicarbazone derivatives found that one derivative exhibited remarkable antibacterial activity against Staphylococcus aureus, highlighting the importance of structural variations within the benzo[d]thiazole family .
- Anticancer Potential : Another investigation into benzo[d]thiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against lung adenocarcinoma cells, demonstrating the versatility of this scaffold in developing effective cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole derivative with a functionalized furan intermediate. For example, benzothiazole rings can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization may include screening catalysts (e.g., Pd(PPh₃)₄), solvents (dry THF or DMF), and temperatures (0°C to reflux) to enhance yield . Purification via column chromatography or recrystallization (ethanol/water mixtures) is critical for isolating the hydrochloride salt.
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., ethanol), and collect data at low temperatures (e.g., 273 K) to minimize thermal motion artifacts. Analyze parameters like unit cell dimensions (orthorhombic Pbca space group in related benzothiazole derivatives), hydrogen bonding (C–H···N/O interactions), and π-π stacking using software like SHELX or OLEX2 .
Q. What in vitro assays are appropriate for evaluating its biological activity?
- Methodological Answer : For antimicrobial activity, use broth microdilution assays (MIC determination against Gram+/Gram− bacteria). Antitumor potential can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .
Q. Which analytical techniques ensure purity and stability under storage?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and ¹H/¹³C NMR for structural confirmation. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) and quantify degradation products using LC-MS. Store at +4°C in airtight, light-protected containers .
Advanced Research Questions
Q. How does the hydrochloride salt affect solubility and bioavailability?
- Methodological Answer : Salt formation generally improves aqueous solubility. Use shake-flask methods to measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Assess bioavailability via Caco-2 cell permeability assays and pharmacokinetic studies in rodent models. Compare free base vs. salt forms to quantify differences in logP and absorption .
Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer : Conduct systematic meta-analyses of IC₅₀/MIC values across studies, accounting for variables like cell line specificity, assay protocols, and compound stereochemistry. Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogens, methoxy groups) .
Q. What intermolecular interactions stabilize the compound’s solid-state structure?
- Methodological Answer : SC-XRD reveals dimerization via C–H···N hydrogen bonds and π-π interactions between benzothiazole and furan rings. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., van der Waals vs. hydrogen bonding). Thermal stability can be confirmed via TGA-DSC .
Q. How can metabolic pathways and degradation products be identified?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Use isotopic labeling (e.g., ¹⁴C) to trace biotransformation pathways. Identify major phase I/II metabolites (e.g., hydroxylation, glucuronidation) and compare with in silico predictions (Meteor Nexus software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
